Cas no 329222-93-7 (2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid)

2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a 5-chlorothiophene moiety and a carboxylic acid functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-rich thiophene and electron-deficient quinoline systems enhances its utility in metal-catalyzed cross-coupling reactions and as a building block for bioactive molecules. The carboxylic acid group allows for further derivatization, facilitating the development of targeted compounds. Its high purity and well-defined reactivity profile make it suitable for research applications requiring precise molecular modifications.
2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid structure
329222-93-7 structure
Product Name:2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid
CAS No:329222-93-7
MF:C14H8ClNO2S
MW:289.736821174622
MDL:MFCD01114913
CID:853979
PubChem ID:625773
Update Time:2025-06-08

2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid
    • CHEMBRDG-BB 3000578
    • 2-(5-CHLOROTHIEN-2-YL)QUINOLINE-4-CARBOXYLIC ACID
    • 2-(5-CHLORO-THIOPHEN-2-YL)-QUINOLINE-4-CARBOXYLIC ACID
    • 2-(5-chloro-2-thienyl)quinoline-4-carboxylic acid(SALTDATA: FREE)
    • AC1LCE2F
    • AC1Q72W5
    • AC1Q72WV
    • CHEMBL153072
    • CTK4G9587
    • Oprea1_512722
    • SureCN117380
    • AKOS000121725
    • 2-(5-chloro-2-thienyl)quinoline-4-carboxylic acid
    • 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid
    • BBL013760
    • AK-968/37166257
    • SR-01000597066
    • BDBM50097098
    • MFCD01114913
    • DTXSID00347780
    • HMS2712K24
    • Z56827509
    • 4-Quinolinecarboxylic acid, 2-(5-chloro-2-thienyl)-
    • VS-03988
    • GNBCDNSGZAPUEF-UHFFFAOYSA-N
    • CS-0307458
    • STK386169
    • J-018944
    • SMR000369410
    • SCHEMBL117380
    • SB69010
    • 329222-93-7
    • 2-[5-Chloro-2-thienyl]cinchoninic acid
    • EN300-00851
    • DB-028322
    • SR-01000597066-1
    • cid_625773
    • MLS000759674
    • 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid #
    • ALBB-000434
    • 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid
    • MDL: MFCD01114913
    • Inchi: 1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18)
    • InChI Key: GNBCDNSGZAPUEF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=CC(C(=O)O)=C3C=CC=CC3=N2)S1

Computed Properties

  • Exact Mass: 288.99600
  • Monoisotopic Mass: 288.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • PSA: 78.43000
  • LogP: 4.31490

2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:329222-93-7)2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid
Order Number:A1156407
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:33
Price ($):276.0
Email:sales@amadischem.com

Additional information on 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid

Introduction to 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid (CAS No. 329222-93-7)

2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a thiophene ring with a quinoline moiety. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 329222-93-7, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both a chloro substituent on the thiophene ring and a carboxylic acid group on the quinoline core imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.

The structural composition of 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid facilitates diverse chemical transformations, enabling its incorporation into complex molecular architectures. The quinoline scaffold is particularly noteworthy, as it is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting biological activity across various disease spectra. The integration of the thiophene ring further enhances the compound's versatility, as thiophene derivatives are known for their broad range of biological functions, including antimicrobial, antiviral, and anti-inflammatory properties.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways relevant to human health. 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid has emerged as a promising candidate in this context, particularly in the investigation of kinases and other enzymes implicated in cancer progression. Studies have demonstrated that quinoline-based compounds can modulate enzyme activity through precise interactions with their active sites, making them attractive for therapeutic development. The chloro substituent on the thiophene ring is believed to enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions with target proteins.

Moreover, the carboxylic acid group at the 4-position of the quinoline ring provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has been exploited in the synthesis of prodrugs or conjugates designed to improve bioavailability or target specificity. The growing body of literature highlights the compound's potential as a building block for next-generation pharmaceuticals, particularly in oncology and inflammatory diseases.

The synthesis of 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cross-coupling reactions between halogenated thiophenes and quinoline precursors, followed by functional group transformations such as carboxylation or halogenation. Advances in catalytic systems, including transition metal catalysts like palladium or copper complexes, have significantly improved the efficiency of these synthetic steps.

From a computational chemistry perspective, 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid has been subjected to molecular modeling studies to elucidate its binding interactions with biological targets. These studies often employ techniques such as docking simulations and quantum mechanical calculations to predict how the compound might interact with proteins or nucleic acids. Such insights are crucial for rational drug design, allowing researchers to refine molecular structures before experimental validation.

In clinical research settings, derivatives of 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid have been evaluated in preclinical models for their pharmacological effects. Preliminary findings suggest that certain analogs exhibit inhibitory activity against kinases involved in tumor growth and metastasis. Additionally, structural modifications have been explored to enhance solubility and reduce toxicity, critical factors for drug candidate progression into human trials. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it an intriguing subject for further investigation.

The role of computational tools in analyzing 2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid cannot be overstated. High-throughput screening (HTS) methodologies combined with machine learning algorithms have accelerated the identification of lead compounds from large libraries. These approaches allow researchers to rapidly assess biological activity and optimize molecular properties based on empirical data. As such, CAS No. 329222-93-7 continues to be referenced in databases and literature as a key intermediate in drug discovery programs.

Future directions in research may focus on exploring novel synthetic methodologies or expanding the compound's therapeutic applications through structural diversification. For instance, incorporating additional functional groups could yield derivatives with enhanced binding affinity or selectivity for specific disease targets. Furthermore, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste and energy consumption.

In conclusion,2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of pharmacological features positions it as a valuable asset in pharmaceutical research and development efforts aimed at addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:329222-93-7)2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid
A1156407
Purity:99%
Quantity:5g
Price ($):276.0
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